2,3-Difluoro-N-methyl-6-nitroaniline
Overview
Description
2,3-Difluoro-N-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 . It is a derivative of aniline, which is substituted with two fluorine atoms, a methyl group, and a nitro group .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-difluoro-6-nitroaniline with methyl iodide in the presence of potassium carbonate . The reaction is carried out in N,N-dimethyl-formamide at 50°C for 4 hours .Molecular Structure Analysis
The InChI code for this compound is1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3
. This indicates the presence of seven carbon atoms, six hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms in the molecule . Physical and Chemical Properties Analysis
The boiling point of this compound is approximately 284.2±35.0℃ at 760 Torr . Its density is about 1.554±0.06 g/cm3 at 20 ºC and 760 Torr .Scientific Research Applications
Synthesis and Chemical Reactions
Metallation and Synthesis of Derivatives : Research has explored the regiocontrol of metallation influenced by fluorine atoms in the synthesis of difluoroaniline derivatives. For example, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs demonstrates the directed regiocontrol by fluorine rather than by amide substituents, showcasing the compound's utility in synthesizing complex fluorinated molecules (Thornton & Jarman, 1990).
Oxidation to Nitroso-Compounds : The oxidation of 2,6-difluoroaniline and related amines to their corresponding nitroso-compounds illustrates the compound's reactivity and potential in synthesizing nitroso derivatives for further chemical applications (Nunno, Florio, & Todesco, 1970).
Molecular Interactions and Structure
Intermolecular Interactions Study : The study of intermolecular interactions in aminonitromethylbenzenes, including 2,3-dimethyl-6-nitroaniline, through quantum mechanical calculations, provides insights into hydrogen bonding and stacking interactions. These studies are crucial for understanding the molecular behavior in solid states and potential applications in materials science (Kruszyński & Sierański, 2010).
Crystallography and Polymorphism : Investigations into the crystal structure and hydrogen bonding patterns of nitroaniline derivatives offer valuable information for designing and synthesizing materials with desired physical properties. For instance, the study of hydrogen bonding in C-methylated nitroanilines contributes to our understanding of molecular assemblies and lattice structures (Cannon et al., 2001).
Photoreactivity and Functionalization
Photoreactivity for Biochemical Probes : The photoreactivity of 2,6-difluoro-4-nitroanisole, a related compound, suggests potential applications of 2,3-difluoro-N-methyl-6-nitroaniline in developing photoaffinity labeling reagents for biochemical studies, offering a method for probing molecular interactions within proteins (Casado et al., 1995).
Surface Functionalization : Research on the functionalization of silica particles with chromophores and amino groups via nucleophilic aromatic substitution with fluoroaromatics, including fluoronitro-substituted aromatic compounds, underscores the compound's utility in materials chemistry for creating functional surfaces with specific chemical properties (Roth et al., 2006).
Safety and Hazards
2,3-Difluoro-N-methyl-6-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Properties
IUPAC Name |
2,3-difluoro-N-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMIYSDZZPQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570947 | |
Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170432-54-9 | |
Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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